tert-butyl 6-amino-8-(3-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tert-butyl group, an amino group, a chlorophenyl group, and multiple cyano groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as methylene chloride and catalysts like sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-8-(3-chlorophenyl)-5,7,7-tricyano-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate
- Tert-butyl 6-amino-8-(4-chlorophenyl)-5,7,7-tricyano-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate
Uniqueness
TERT-BUTYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H22ClN5O2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
tert-butyl 6-amino-8-(3-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C23H22ClN5O2/c1-22(2,3)31-21(30)29-8-7-16-17(10-25)20(28)23(12-26,13-27)19(18(16)11-29)14-5-4-6-15(24)9-14/h4-7,9,18-19H,8,11,28H2,1-3H3 |
InChI Key |
JJHNKYUQHKBCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.